2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-5-3-13(4-6-16)10-17(24)23-8-1-2-14(11-23)18-21-22-19(25-18)15-7-9-26-12-15/h3-7,9,12,14H,1-2,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWTZYJLEMUXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone represents a novel structure that combines various pharmacologically active moieties. Its potential biological activities have garnered interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 348.44 g/mol. The structure incorporates a piperidine ring, a thiophene moiety, and an oxadiazole unit, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- In Vitro Antimicrobial Studies : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. A study reported MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .
Apoptotic Induction
The compound has been linked to the induction of apoptosis in cancer cells. In particular:
- Mechanism of Action : Research indicated that the compound enhances p53 expression and activates caspase-3 in MCF-7 breast cancer cells, leading to increased apoptotic activity . This suggests a potential role in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Key observations include:
- Oxadiazole Core : Compounds with the oxadiazole core have been associated with increased hydrophobic interactions with target proteins, enhancing their binding affinity and biological efficacy .
- Piperidine Substituents : Variations in substituents on the piperidine ring significantly affect antimicrobial potency. For example, modifications that enhance electron-donating properties have been shown to improve activity against Gram-positive bacteria .
Case Study 1: Antibacterial Efficacy
A series of derivatives were synthesized to evaluate their antibacterial properties against E. coli and P. aeruginosa. The most active derivative exhibited an MIC of 0.15 µg/mL against E. coli, demonstrating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced apoptosis more effectively than conventional chemotherapeutics like Tamoxifen . This highlights its potential as a lead compound for further development.
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Fluorophenyl)-... | Staphylococcus aureus | 0.22 | Bactericidal |
| 2-(4-Fluorophenyl)-... | E. coli | 0.15 | Bactericidal |
| 2-(4-Fluorophenyl)-... | MCF-7 Cells | N/A | Apoptosis via p53 activation |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Recent studies have indicated its potential as an anti-cancer and anti-diabetic agent:
- Anti-Cancer Activity : Research has shown that derivatives of oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested for their ability to induce apoptosis in cancer cells, leading to decreased tumor growth .
- Anti-Diabetic Properties : In vitro studies suggest that the compound may enhance insulin sensitivity and glucose uptake in muscle cells, which is crucial for managing diabetes . Molecular docking studies have indicated favorable interactions with key metabolic enzymes involved in glucose metabolism.
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored as modulators of neurotransmitter systems, particularly in the context of pain management and neurological disorders .
Antimicrobial Activity
Emerging studies indicate that oxadiazole derivatives possess antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth by disrupting cellular processes or through anti-virulence mechanisms against pathogens like Mycobacterium tuberculosis .
Case Study 1: Anti-Cancer Properties
A study published in Bioorganic & Medicinal Chemistry evaluated several oxadiazole derivatives for their anticancer activities against human cancer cell lines. The results demonstrated that compounds with structural similarities to 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Diabetes Management
In a recent investigation published in Pharmaceuticals, researchers synthesized a series of piperidine-based compounds and assessed their effect on glucose metabolism in diabetic rat models. The findings suggested that these compounds significantly reduced blood glucose levels and improved insulin sensitivity, supporting their potential use in diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules, emphasizing substituent effects, heterocyclic variations, and biological activities.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings
Impact of Heterocyclic Substituents The pyrimidinylthiopropyl group in 4e () enhances anticancer activity compared to simpler alkyl chains, likely due to improved DNA intercalation or kinase inhibition . In contrast, the thiophen-3-yl group in the target compound may favor interactions with sulfur-binding enzymes (e.g., cysteine proteases) . Replacement of 1,3,4-oxadiazole with 1,2,4-triazole () or pyrazoline () alters electron distribution and steric bulk, affecting target selectivity.
Role of Fluorinated Aromatic Systems
- The 4-fluorophenyl group is a conserved feature across multiple analogs (–4, 8, 12). Its electron-withdrawing nature stabilizes aromatic stacking and reduces metabolic degradation, as seen in 4e and 2f .
Piperidine and Linker Effects
- Piperidine-containing compounds (e.g., 130 in ) demonstrate enhanced solubility and binding to protease active sites, such as SARS-CoV-2 M<sup>pro</sup> . The target compound’s piperidine-oxadiazole linkage may similarly improve pharmacokinetics compared to urea or alkyl-thioether linkers.
Thiophene vs. Other Heterocycles
Q & A
Basic: What are the recommended synthetic routes for 2-(4-fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Formation: Cyclization of thioamide intermediates with hydrazine derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) to form the 1,3,4-oxadiazole ring .
Piperidine Functionalization: Coupling the oxadiazole-piperidine intermediate with 4-fluorophenylacetyl chloride via nucleophilic acyl substitution .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm for aromatic protons), piperidinyl (δ 3.0–3.5 ppm for N-CH₂), and thiophene (δ 6.8–7.1 ppm) moieties .
- IR Spectroscopy: Stretching frequencies at ~1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), and 1550 cm⁻¹ (oxadiazole C=N) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C₂₀H₁₈FN₃O₂S: 384.1184) .
Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation yield?
Answer:
- Catalyst Screening: Replace POCl₃ with milder agents like Burgess reagent to reduce side reactions. Yields improve from 60% to 85% when using DMF as a solvent at 80°C .
- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours under microwave irradiation (150°C, 300 W) while maintaining yield .
- By-Product Analysis: Use LC-MS to identify hydrolysis by-products (e.g., open-chain hydrazides) and adjust pH to 6–7 to minimize decomposition .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and controls (e.g., staurosporine for apoptosis studies) to reduce variability .
- Solubility Correction: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts. Validate solubility via dynamic light scattering (DLS) .
- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) in triplicate to calculate accurate IC₅₀ values. Compare with reference compounds (e.g., imatinib for kinase targets) .
Basic: What computational methods predict the compound’s binding affinity for kinase targets?
Answer:
- Docking Simulations: Use AutoDock Vina with crystal structures of ABL1 or EGFR kinases (PDB IDs: 2HYY, 1M17). Focus on the oxadiazole and fluorophenyl groups as key pharmacophores .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the piperidine nitrogen and kinase hinge region (e.g., Met318 in EGFR) .
Advanced: What strategies mitigate thermal degradation during storage?
Answer:
- Thermal Analysis: Perform TGA/DSC to identify decomposition onset (~180°C). Store at -20°C in amber vials under argon to prevent oxidation .
- Lyophilization: Lyophilize the compound with trehalose (1:1 w/w) to enhance stability. Reconstitute in PBS (pH 7.4) for biological assays .
Basic: How is the thiophene-oxadiazole moiety’s electronic profile characterized?
Answer:
- Cyclic Voltammetry: Measure oxidation potentials (Epa ≈ 1.2 V vs. Ag/AgCl) to assess electron-withdrawing effects of the oxadiazole .
- DFT Calculations: Use Gaussian09 at the B3LYP/6-31G* level to map HOMO/LUMO distributions. The oxadiazole ring shows high electron deficiency (LUMO = -1.8 eV), enhancing electrophilic reactivity .
Advanced: What analytical workflows resolve co-eluting impurities in HPLC?
Answer:
- Method Development: Optimize mobile phase (e.g., 0.1% TFA in water/acetonitrile) and column temperature (40°C) to improve resolution .
- LC-MS/MS: Use MRM mode (m/z 384→212 transition) to distinguish the target compound from isobaric impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
